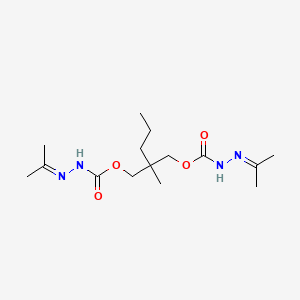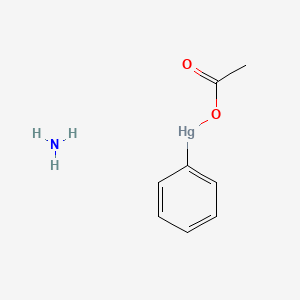
Phenylmercuric ammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylmercuric ammonium acetate is an organomercurial compound known for its use as a fungicide and slimicide. It is a derivative of phenylmercuric acetate and has been utilized in various industrial and pharmaceutical applications due to its antimicrobial properties .
Vorbereitungsmethoden
Phenylmercuric ammonium acetate can be synthesized through the reaction of phenylmercuric acetate with ammonium acetate. The reaction typically involves mixing the two compounds in an appropriate solvent under controlled conditions to yield this compound . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Phenylmercuric ammonium acetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various mercury-containing compounds.
Reduction: Reduction reactions can convert it back to phenylmercuric acetate or other mercury compounds.
Substitution: It can undergo substitution reactions where the phenyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Phenylmercuric ammonium acetate has been extensively studied for its antimicrobial properties. It has been used as a preservative in ophthalmic solutions, disinfectants, and as a fungicide in agriculture . In the field of medicine, it has been investigated for its potential use in treating ocular infections due to its broad-spectrum antimicrobial activity . Additionally, it has applications in the leather industry as a fungicide to prevent mold growth on leather products .
Wirkmechanismus
The antimicrobial activity of phenylmercuric ammonium acetate is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound interacts with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular functions. This results in the death of microbial cells .
Vergleich Mit ähnlichen Verbindungen
Phenylmercuric ammonium acetate is similar to other organomercurial compounds such as phenylmercuric acetate and phenylmercuric nitrate. it is unique in its specific applications and solubility properties. For instance, phenylmercuric acetate is often used as a preservative in eye drops, while phenylmercuric nitrate is used in antiseptic formulations . The choice of compound depends on the specific requirements of the application, such as solubility, stability, and antimicrobial spectrum.
Eigenschaften
CAS-Nummer |
53404-67-4 |
|---|---|
Molekularformel |
C8H11HgNO2 |
Molekulargewicht |
353.77 g/mol |
IUPAC-Name |
acetyloxy(phenyl)mercury;azane |
InChI |
InChI=1S/C6H5.C2H4O2.Hg.H3N/c1-2-4-6-5-3-1;1-2(3)4;;/h1-5H;1H3,(H,3,4);;1H3/q;;+1;/p-1 |
InChI-Schlüssel |
LPDJEBDOSVRHKE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)O[Hg]C1=CC=CC=C1.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



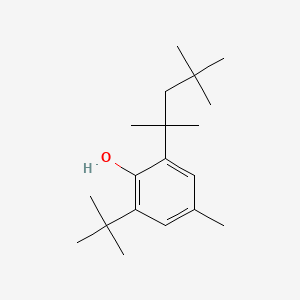
![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)
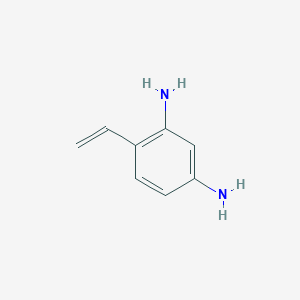
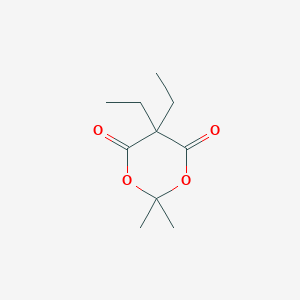
![1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride](/img/structure/B14682802.png)
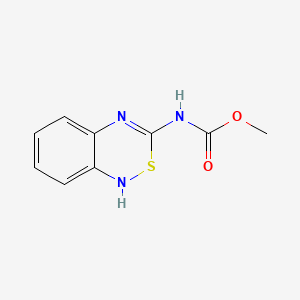
![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)

![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
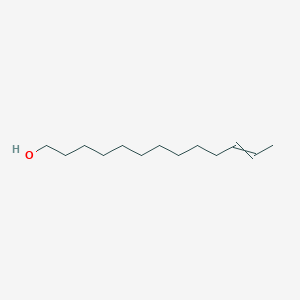
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
